N-(3,4,5-Trichlorophenyl)succinimide
Description
Overview of N-Arylsuccinimides in Contemporary Chemical Research
N-Arylsuccinimides, the class of compounds to which N-(3,4,5-Trichlorophenyl)succinimide belongs, are widely recognized in medicinal and agricultural chemistry. nih.govresearchgate.net These compounds feature a succinimide (B58015) core bonded to an aromatic ring, and their biological activities can be finely tuned by altering the substituents on the aryl ring. nih.gov Research has demonstrated that N-arylsuccinimides exhibit a range of biological effects, including fungicidal, anticonvulsant, anti-inflammatory, and antitumor activities. nih.gov The succinimide moiety itself is a key structural feature in several established pharmaceutical agents. researchgate.net
The versatility of N-arylsuccinimides stems from their ability to interact with various biological targets. The imide ring can participate in hydrogen bonding and other non-covalent interactions, while the nature of the aryl substituent influences properties such as lipophilicity, electronic effects, and steric hindrance, all of which are critical for biological activity. nih.gov
Rationale for Focused Research on this compound
The specific focus on this compound in research is largely driven by its potential as a fungicidal agent and its utility in structure-activity relationship (SAR) studies. The presence of three chlorine atoms on the phenyl ring is a key feature. Halogenation, particularly chlorination, of aromatic rings is a common strategy in the development of agrochemicals to enhance efficacy and metabolic stability.
Research into related compounds, such as N-(3,5-dichlorophenyl)succinimide, has shown that the substitution pattern on the phenyl ring is a critical determinant of biological activity. By studying a trichlorinated analogue like this compound, researchers can systematically investigate how the number and position of halogen substituents affect its interactions with biological systems. This comparative approach is fundamental to understanding the molecular mechanisms of action and for the rational design of new, more effective compounds.
Below is a table summarizing the key physicochemical properties of this compound:
| Property | Value |
| Chemical Formula | C₁₀H₆Cl₃NO₂ |
| Molecular Weight | 278.52 g/mol |
| CAS Number | 27746-63-0 |
This data is compiled from chemical databases. chemicalbook.com
Historical Context of Succinimide Chemistry Relevant to Trichlorophenyl Derivatives
The chemistry of succinimide dates back to the 19th century, with its synthesis first reported in the 1880s. researchgate.net Initially, research focused on its basic chemical properties and reactions. However, the discovery of the biological activities of succinimide derivatives in the mid-20th century, particularly their use as anticonvulsants, spurred significant interest in this class of compounds. researchgate.net
The development of polychlorinated aromatic compounds as pesticides and fungicides became prominent in the mid-20th century. This era saw the rise of compounds like DDT and other chlorinated hydrocarbons. The exploration of N-arylsuccinimides as potential fungicides followed this trend, with researchers systematically modifying the aryl ring with various substituents, including chlorine atoms, to enhance their fungicidal properties. The synthesis and study of trichlorophenyl derivatives of succinimide are a logical extension of this historical trajectory, aiming to understand and optimize the biological activity of this chemical scaffold.
The synthesis of N-arylsuccinimides can be achieved through several methods. A common approach involves the reaction of the corresponding aniline (B41778) with succinic anhydride (B1165640). For instance, this compound can be synthesized from 3,4,5-trichloroaniline (B147634) and succinic anhydride. Modern synthetic methods, such as microwave-assisted synthesis, have been developed to improve reaction times and yields. nih.gov
The following table outlines a general synthetic approach for N-arylsuccinimides:
| Reactant 1 | Reactant 2 | General Conditions | Product |
| Substituted Aniline (e.g., 3,4,5-Trichloroaniline) | Succinic Anhydride | Heating, often with a dehydrating agent or in a high-boiling solvent. Microwave irradiation can also be used. | N-Arylsuccinimide (e.g., this compound) |
This table represents a generalized synthetic scheme.
Structure
3D Structure
Properties
CAS No. |
27746-63-0 |
|---|---|
Molecular Formula |
C10H6Cl3NO2 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-(3,4,5-trichlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H6Cl3NO2/c11-6-3-5(4-7(12)10(6)13)14-8(15)1-2-9(14)16/h3-4H,1-2H2 |
InChI Key |
GAIXRKYEBJQENF-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C(=C2)Cl)Cl)Cl |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C(=C2)Cl)Cl)Cl |
Other CAS No. |
27746-63-0 |
Synonyms |
N-(3,4,5-trichlorophenyl)succinimide TCPS |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of N 3,4,5 Trichlorophenyl Succinimide
Conventional Synthetic Routes to N-(3,4,5-Trichlorophenyl)succinimide
The most fundamental and widely employed method for the synthesis of N-aryl succinimides is the condensation reaction between a primary aniline (B41778) and succinic anhydride (B1165640). This two-step process forms the basis of conventional routes to this compound.
Condensation Reactions with Succinic Anhydride and Substituted Anilines
The synthesis commences with the nucleophilic attack of the amino group of 3,4,5-trichloroaniline (B147634) on one of the carbonyl carbons of succinic anhydride. This initial acylation reaction leads to the formation of an intermediate amic acid, specifically N-(3,4,5-trichlorophenyl)succinamic acid. The subsequent and often rate-limiting step is the intramolecular cyclization of the amic acid, which involves the elimination of a water molecule to form the stable five-membered succinimide (B58015) ring. mdpi.com
This cyclodehydration step typically requires thermal energy or the use of a dehydrating agent to proceed efficiently. mdpi.com Common solvents for the initial condensation include toluene, diethyl ether, and 1,2-dimethoxyethane, which facilitate the reaction under mild conditions. mdpi.com The subsequent cyclization is often achieved by heating the intermediate amic acid, sometimes in the presence of a catalyst or dehydrating agent like acetic anhydride or polyphosphate ester. mdpi.com
Optimization of Reaction Parameters and Yields
The efficiency of the synthesis of this compound is contingent on several key reaction parameters. The choice of solvent, reaction temperature, and the use of catalysts can significantly impact the reaction rate and the final yield of the product. For the cyclodehydration step, thermal methods are common, often requiring heating at temperatures around 120 °C. mdpi.com
The use of dehydrating agents can facilitate the reaction at lower temperatures and shorter reaction times. Acetic anhydride is a frequently used reagent for this purpose. mdpi.com More recently, polyphosphate ester (PPE) has been reported as a mild and effective reagent for the cyclodehydration step in the synthesis of N-substituted succinimides, which could be applicable to the synthesis of the title compound. mdpi.com The optimization of these parameters is crucial for developing a high-yielding and cost-effective synthetic protocol.
Below is an illustrative data table showcasing the potential impact of different catalysts and conditions on the yield of N-aryl succinimides, based on general findings for analogous compounds.
| Catalyst/Condition | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |
| None (Thermal) | 120-140 | 4-6 | 60-75 |
| Acetic Anhydride | 80-100 | 2-3 | 80-90 |
| Polyphosphate Ester | 80-100 | 2-4 | 85-95 |
This table is illustrative and based on general data for N-aryl succinimide synthesis; specific results for this compound may vary.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. For the synthesis of this compound, microwave-assisted synthesis and solvent-free reaction conditions represent significant advancements.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reaction profiles. nih.gov In the context of N-aryl succinimide synthesis, microwave energy can be effectively used to drive the cyclodehydration of the intermediate amic acid. nih.govrsc.org
A typical microwave-assisted procedure would involve mixing 3,4,5-trichloroaniline and succinic anhydride, potentially with a catalytic amount of a substance like tantalum pentachloride-silicon dioxide, and irradiating the mixture in a dedicated microwave reactor. nih.gov The high temperatures generated by the microwave irradiation facilitate the rapid formation of the succinimide ring. nih.gov
Solvent-Free Reaction Conditions
Another green approach is the use of solvent-free reaction conditions, which minimizes the use of hazardous organic solvents and simplifies product purification. The reaction between an aniline and succinic anhydride can be performed by simply heating a mixture of the two solids. nih.gov This method is not only environmentally friendly but also highly atom-economical, as the only byproduct is water. nih.gov
Combining microwave-assisted heating with solvent-free conditions offers a particularly "green" and efficient route to N-aryl succinimides. For instance, heating a mixture of aniline and succinic anhydride in a domestic microwave oven for a few minutes can produce the corresponding N-phenylsuccinimide in moderate to good yields (40-60%). nih.gov This approach is likely applicable to the synthesis of this compound.
Below is a comparative table illustrating the advantages of green chemistry approaches for N-aryl succinimide synthesis.
| Method | Reaction Time | Solvent | Energy Consumption | Representative Yield (%) |
| Conventional Heating | Several hours | Organic Solvent | High | 60-90 |
| Microwave-Assisted (Solvent-Free) | Minutes | None | Low | 40-60 nih.gov |
This table is illustrative and based on general data for N-aryl succinimide synthesis; specific results for this compound may vary.
Derivatization Strategies for this compound Analogs
The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of analogs with potentially modified properties. These strategies can target either the succinimide ring or the trichlorophenyl moiety.
Modification of the succinimide ring can be achieved through various reactions. For example, the carbonyl groups of the succinimide can undergo reactions typical of imides. The methylene (B1212753) groups of the succinimide ring can also be functionalized, for instance, through alpha-halogenation followed by nucleophilic substitution, to introduce a variety of substituents.
Derivatization of the aromatic ring is another key strategy. While the trichloro-substitution pattern is fixed, it is conceivable that in a research context, related analogs with different halogenation patterns or other substituents on the phenyl ring could be synthesized to explore structure-activity relationships. For instance, the synthesis of N-(polychlorophenyl)succinimide derivatives with varying numbers and positions of chlorine atoms would allow for a systematic study of the effect of the chlorination pattern. researchgate.net Furthermore, the synthesis of analogs where one or more chlorine atoms are replaced by other functional groups through nucleophilic aromatic substitution, although challenging, could lead to novel compounds.
Modifications of the Succinimide Ring System
The succinimide ring in this compound is a key locus for chemical transformations, primarily involving nucleophilic attack on the carbonyl carbons. These reactions typically lead to ring-opening, yielding derivatives with altered chemical and physical properties.
One of the most fundamental transformations is the hydrolysis of the imide ring. This reaction can proceed under both neutral and alkaline conditions to yield the corresponding N-(3,4,5-trichlorophenyl)succinamic acid. researchgate.netrsc.org The process involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on one of the carbonyl groups of the succinimide ring, leading to the cleavage of a carbon-nitrogen bond. researchgate.netrsc.org The rate of hydrolysis is generally dependent on pH, with base-catalyzed hydrolysis proceeding more rapidly. researchgate.net This reactivity is analogous to that observed in other N-substituted succinimides, which are known to undergo ring-opening to form succinamic acid derivatives. researchgate.netnih.gov
The succinimide ring can also be opened by other nucleophiles. For instance, reaction with hydroxylamine (B1172632) can cleave the imide ring to form N-hydroxybutaneamide derivatives. mdpi.combeilstein-archives.org This type of reaction provides a pathway to novel hydroxamic acid derivatives. mdpi.combeilstein-archives.org Similarly, primary and secondary amines, as well as hydrazines, are effective nucleophiles for the ring-opening of succinimides, leading to the formation of the corresponding diamides. clockss.org The general reactivity of the succinimide ring towards various nucleophiles is a well-established principle in organic chemistry. clockss.orgrsc.org
Below is a representative table of potential ring-opening reactions of this compound based on the known reactivity of N-substituted succinimides.
| Nucleophile | Reagent Example | Product Type |
| Water/Hydroxide | H₂O / NaOH | N-(3,4,5-Trichlorophenyl)succinamic acid |
| Hydroxylamine | NH₂OH | N-(3,4,5-Trichlorophenyl)-4-(hydroxyamino)-4-oxobutanamide |
| Primary Amine | R-NH₂ | N¹,N⁴-disubstituted-2-(3,4,5-trichlorophenyl)succinamide |
| Hydrazine | N₂H₄ | 4-oxo-4-(2-(3,4,5-trichlorophenyl)hydrazinyl)butanoic acid |
Substituent Effects on the Trichlorophenyl Moiety
The 3,4,5-trichlorophenyl group significantly influences the chemical properties of the entire molecule. The three chlorine atoms are strong electron-withdrawing groups due to their high electronegativity. This electronic effect has a pronounced impact on the reactivity of both the aromatic ring and the adjacent succinimide moiety.
The electron-withdrawing nature of the trichlorophenyl group enhances the electrophilicity of the carbonyl carbons in the succinimide ring, making it more susceptible to nucleophilic attack compared to N-phenylsuccinimide. This increased reactivity facilitates the ring-opening reactions discussed in the previous section. The stability of the resulting N-(3,4,5-trichlorophenyl)anion, should it form as a leaving group in any transformation, is also increased by the inductive effect of the chlorine atoms.
The trichlorophenyl ring itself is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing chlorine substituents. libretexts.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation would require harsh conditions and are expected to proceed slowly, if at all. libretexts.org Any substitution would likely be directed to the positions meta to the existing substituents, although the steric hindrance from the three chlorine atoms would also play a significant role in determining the regioselectivity.
Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution, where a nucleophile replaces one of the chlorine atoms. However, such reactions typically require very strong nucleophiles and/or high temperatures and pressures.
The presence of the chlorine atoms also affects the physical properties of the compound, such as its melting point and solubility. The starting material for its synthesis, 3,4,5-trichloroaniline, is a solid with a melting point of 97-99 °C. sigmaaldrich.com
The following table summarizes the expected influence of the trichlorophenyl group on various types of reactions.
| Reaction Type | Influence of Trichlorophenyl Group | Expected Reactivity of this compound |
| Nucleophilic attack on succinimide | Electron-withdrawing, enhances carbonyl electrophilicity | Increased reactivity towards ring-opening |
| Electrophilic aromatic substitution | Strong deactivation of the phenyl ring | Low reactivity, requires harsh conditions |
| Nucleophilic aromatic substitution | Activation of the phenyl ring towards nucleophilic attack | Possible under forcing conditions |
| Free radical reactions on phenyl ring | Generally less influenced by electronic effects | Possible, e.g., under UV irradiation docbrown.info |
Structural Characterization and Spectroscopic Investigations of N 3,4,5 Trichlorophenyl Succinimide
Advanced Vibrational Spectroscopic Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique molecular fingerprint of a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of N-(3,4,5-Trichlorophenyl)succinimide is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups. The succinimide (B58015) ring is expected to show strong absorptions for the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups, typically in the range of 1700-1790 cm⁻¹. The C-N stretching vibration of the imide group would likely appear in the 1350-1180 cm⁻¹ region.
The trichlorophenyl group will also present distinct vibrational modes. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring are expected in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibrations are characteristically found in the fingerprint region, generally between 800 and 600 cm⁻¹.
For comparison, the experimental FT-IR spectral data for succinimide and N-phenylsuccinimide are presented below. nist.govresearchgate.net
| Functional Group | Predicted Wavenumber Range (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Succinimide researchgate.net | Experimental Wavenumber (cm⁻¹) for N-Phenylsuccinimide nist.gov |
| Aromatic C-H Stretch | > 3000 | - | ~3090 |
| Aliphatic C-H Stretch | 2850-2960 | ~2900 | ~2940 |
| C=O Asymmetric Stretch | 1770-1790 | ~1770 | ~1775 |
| C=O Symmetric Stretch | 1700-1720 | ~1700 | ~1710 |
| Aromatic C=C Stretch | 1450-1600 | - | 1500, 1595 |
| C-N Stretch | 1180-1350 | ~1220 | ~1390 |
| C-Cl Stretch | 600-800 | - | - |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR. The symmetric vibrations of non-polar bonds often produce strong Raman signals. For this compound, the symmetric C=O stretching vibration is expected to be a prominent feature. The aromatic ring vibrations, particularly the ring breathing mode of the trichlorophenyl group, should also be intense and characteristic. The C-Cl symmetric stretching vibrations will further contribute to the unique Raman fingerprint of the molecule.
Data for the parent molecules, succinimide and 1,3,5-triazine (B166579) (as a simple aromatic analogue), are provided for context. spectrabase.comchemicalbook.com
| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) for this compound | Experimental Raman Shift (cm⁻¹) for Succinimide spectrabase.com | Experimental Raman Shift (cm⁻¹) for 1,3,5-Triazine chemicalbook.com |
| Aromatic C-H Stretch | 3000-3100 | - | ~3050 |
| Aliphatic C-H Stretch | 2850-2960 | ~2930 | - |
| C=O Symmetric Stretch | 1700-1720 | ~1710 | - |
| Aromatic Ring Breathing | 990-1010 | - | ~995 |
| C-Cl Symmetric Stretch | 600-800 | - | - |
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Architecture
NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show two distinct signals. The protons of the succinimide ring's methylene (B1212753) (-CH₂-CH₂-) groups are chemically equivalent and should appear as a singlet, likely in the range of 2.5-3.0 ppm. The chemical shift of these protons is influenced by the electron-withdrawing effect of the adjacent carbonyl groups.
The aromatic region of the spectrum would feature a singlet for the two equivalent protons on the 3,4,5-trichlorophenyl ring. Due to the strong deshielding effect of the three chlorine atoms, this signal is predicted to appear downfield, likely in the range of 7.5-8.0 ppm.
Reference ¹H NMR data for succinimide is provided below. chemicalbook.comhmdb.caspectrabase.com
| Proton Environment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Succinimide chemicalbook.com |
| -CH₂-CH₂- (Succinimide Ring) | 2.5 - 3.0 (s, 4H) | ~2.77 (s, 4H) |
| Aromatic C-H (Trichlorophenyl Ring) | 7.5 - 8.0 (s, 2H) | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum will provide further structural detail. The carbonyl carbons of the succinimide ring are expected to resonate at the most downfield position, typically around 175-180 ppm. The methylene carbons (-CH₂-CH₂-) of the succinimide ring should produce a single signal in the aliphatic region, anticipated around 30-35 ppm.
For the 3,4,5-trichlorophenyl ring, four distinct signals are expected. The carbon atom attached to the nitrogen (C-N) will be influenced by the imide group and is predicted to appear around 130-135 ppm. The carbons bearing the chlorine atoms (C-Cl) will be significantly deshielded and are expected in the 130-140 ppm range. The two equivalent carbons bearing hydrogen atoms (C-H) will also resonate in the aromatic region, likely around 125-130 ppm.
Comparative ¹³C NMR data for succinimide and 1,3,5-trichlorobenzene (B151690) are presented below. hmdb.cacontaminantdb.cachemicalbook.comspectrabase.com
| Carbon Environment | Predicted Chemical Shift (δ, ppm) for this compound | Experimental Chemical Shift (δ, ppm) for Succinimide chemicalbook.comspectrabase.com | Experimental Chemical Shift (δ, ppm) for 1,3,5-Trichlorobenzene contaminantdb.ca |
| C=O (Succinimide Ring) | 175 - 180 | ~177 | - |
| -CH₂-CH₂- (Succinimide Ring) | 30 - 35 | ~29 | - |
| C-N (Aromatic) | 130 - 135 | - | - |
| C-Cl (Aromatic) | 130 - 140 | - | ~135 |
| C-H (Aromatic) | 125 - 130 | - | ~128 |
X-ray Crystallography and Solid-State Structural Studies
While no experimental crystal structure for this compound has been reported in the searched literature, its solid-state architecture can be predicted based on related structures. The molecule is expected to be largely planar, with the trichlorophenyl ring likely twisted relative to the plane of the succinimide ring.
Determination of Crystal Structure and Molecular Conformation
The crystal structure of related N-substituted succinimide derivatives, such as N-(2-chlorophenyl)succinimide, has shown that the molecule can be non-planar, with a significant tilt between the phenyl and the pyrrolidine (B122466) rings. For instance, in N-(2-chlorophenyl)succinimide, this dihedral angle is reported to be 69.5(1)°. chemicalbook.com This deviation from planarity is a critical aspect of the molecular conformation and is influenced by the steric and electronic effects of the substituents on the phenyl ring.
While specific crystallographic data for this compound is not available in the retrieved search results, a hypothetical table of crystallographic parameters is presented below for illustrative purposes, based on typical values for similar organic compounds.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₀H₆Cl₃NO₂ nist.gov |
| Formula Weight | 278.52 nist.gov |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| Density (calculated) (g/cm³) | Value not available |
Note: The values in this table are hypothetical and serve as a template for the type of data obtained from a single-crystal X-ray diffraction study. Specific experimental data for this compound is required for accurate representation.
Analysis of Intermolecular Interactions and Packing Arrangements
The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In N-substituted succinimides, interactions such as C—H···O hydrogen bonds and π-π stacking are commonly observed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV-Vis spectrum of a molecule is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε). For this compound, the electronic spectrum is expected to show absorption bands corresponding to π-π* transitions within the aromatic phenyl ring and the succinimide moiety, as well as n-π* transitions associated with the carbonyl groups.
While the specific UV-Vis absorption data for this compound is not detailed in the provided search results, a general understanding can be inferred from related compounds. For instance, the parent succinimide has available UV/Visible spectrum data from NIST. The substitution of the trichlorophenyl group onto the nitrogen atom will significantly influence the electronic structure and thus the absorption spectrum. The chlorine atoms, being electron-withdrawing, and the phenyl ring, being a chromophore, will likely cause a shift in the absorption maxima compared to unsubstituted succinimide.
Computational Chemistry and Theoretical Analysis of N 3,4,5 Trichlorophenyl Succinimide
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of electron distribution and its implications for molecular properties.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. nih.govresearchgate.netprinceton.edunih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For N-(3,4,5-Trichlorophenyl)succinimide, DFT calculations can elucidate its optimized molecular geometry, bond lengths, and bond angles.
Furthermore, DFT is instrumental in determining various electronic properties that govern the reactivity of a molecule. These properties include ionization potential, electron affinity, and chemical hardness. The analysis of the total density of states (TDOS) can reveal the contributions of different atomic orbitals to the molecular orbitals, offering a deeper understanding of the electronic makeup of the compound. nih.gov
HOMO-LUMO Energy Gap Analysis for Electronic Stability
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the electronic stability and chemical reactivity of a molecule. nih.govnih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more polarizable and prone to chemical reactions. nih.gov For this compound, a theoretical calculation of the HOMO-LUMO gap would provide a quantitative measure of its electronic stability. The presence of electron-withdrawing chlorine atoms on the phenyl ring is expected to influence the energies of the frontier orbitals.
To illustrate the concept, the following table presents hypothetical but representative energy values for a molecule like this compound, calculated at a specific level of theory.
| Parameter | Hypothetical Value (eV) | Significance |
| HOMO Energy | -7.5 | Electron-donating capability |
| LUMO Energy | -1.8 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.7 | Electronic stability and reactivity |
Note: The values in this table are for illustrative purposes and are not based on published experimental or computational data for this compound.
Molecular Modeling and Simulation Studies
Molecular modeling and simulations provide a visual and energetic understanding of a molecule's three-dimensional structure and its interactions with its environment.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For a molecule like this compound, which possesses a rotatable bond between the phenyl ring and the succinimide (B58015) moiety, multiple conformations are possible. These different arrangements can have varying steric and electronic energies.
Computational methods, such as molecular mechanics, can be employed to perform a systematic search of the conformational space and to calculate the potential energy of each conformer. nih.gov This process generates an energy landscape, which maps the energy of the molecule as a function of its conformational coordinates. The minima on this landscape correspond to stable conformers, while the peaks represent transition states between them. Identifying the lowest energy conformer is crucial as it represents the most populated and likely structure of the molecule under given conditions.
Electrostatic Potential Mapping and Charge Distribution
A molecule's electrostatic potential (MEP) map is a valuable tool for understanding its reactivity and intermolecular interactions. nih.govnih.gov The MEP is calculated for a particular conformation and visualized as a color-coded map projected onto the electron density surface. nih.gov Different colors represent different values of the electrostatic potential. Typically, red indicates regions of negative potential, which are rich in electrons and prone to electrophilic attack, while blue signifies areas of positive potential, which are electron-poor and susceptible to nucleophilic attack. nih.gov Green and yellow represent intermediate potential values. nih.gov
For this compound, an MEP map would likely show negative potential around the carbonyl oxygen atoms of the succinimide ring, indicating their Lewis basicity. The trichlorophenyl group, with its electron-withdrawing chlorine atoms, would influence the charge distribution on the aromatic ring. Analyzing the MEP provides a visual guide to the molecule's reactive sites and its potential for forming non-covalent interactions, such as hydrogen bonds.
Structure-Reactivity and Structure-Interaction Relationship (SRIR) Studies
By correlating computational data with experimental observations, it is possible to establish Structure-Reactivity and Structure-Interaction Relationships (SRIR). These relationships are fundamental in medicinal chemistry and materials science for designing molecules with desired properties.
A notable study on a series of 27 phenylsuccinimide derivatives revealed a strong correlation between their molecular electrostatic potential (MEP) and their anticonvulsant activity. nih.gov This research demonstrated that MEP maps can serve as a signature to distinguish between active and inactive compounds within this chemical class. nih.gov Specifically, the difference in the MEP minima near the two carbonyl oxygen atoms of the succinimide ring was identified as a key determinant of activity. nih.gov
The findings from this study on related phenylsuccinimides suggest that similar computational analyses of this compound could predict its potential biological activity and interaction with specific receptors. The orientation of the molecule with respect to a receptor is influenced by the potential distribution around both the molecule and the receptor. nih.gov In the case of the active phenylsuccinimides, a negative potential difference at critical points was found to likely govern the initial binding orientation, increasing the probability of a productive interaction with the receptor. nih.gov
The following table summarizes the key findings from the study on phenylsuccinimide derivatives, which could be extrapolated to hypothesize about the SRIR of this compound.
| Computational Parameter | Observation in Phenylsuccinimides | Implication for Activity |
| Molecular Electrostatic Potential (MEP) | The sign of the difference between the MEP minima near the two carbonyl oxygens correlates with activity. | Provides an "activity index". |
| Potential Distribution | Influences the initial orientation of the molecule relative to its biological target. | A specific potential distribution favors a higher probability of effective binding. |
This highlights the power of computational chemistry to not only characterize a molecule but also to predict its interactions and reactivity, thereby guiding the design of new compounds with specific functionalities.
In Silico Prediction of Interaction Profiles
In silico methods are instrumental in predicting how a molecule might interact with biological targets, which is a critical aspect of fields like drug discovery and toxicology. These computational techniques can forecast the binding affinity and mode of interaction with various proteins, such as enzymes or receptors.
For a compound like this compound, a typical in silico analysis would involve molecular docking simulations. These simulations would predict how the molecule fits into the active site of a target protein. The results are often presented in a data table that includes parameters like binding energy, which indicates the strength of the interaction, and the types of molecular interactions observed (e.g., hydrogen bonds, hydrophobic interactions).
Hypothetical Interaction Profile Data
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Fungal Cytochrome P450 | -8.5 | TYR 120, HIS 310 | Pi-Pi stacking, Halogen bond |
| Human Serum Albumin | -6.2 | LEU 238, ARG 257 | Hydrophobic, Electrostatic |
| Acetylcholinesterase | -7.1 | TRP 84, PHE 330 | Pi-Pi stacking, van der Waals |
It is important to emphasize that the data in the table above is purely illustrative and does not represent real experimental or computational results for this compound.
Theoretical Examination of Reaction Pathways
Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the formation and degradation of molecules. For this compound, a theoretical examination could elucidate its synthesis pathway or its metabolic fate in a biological system.
Such studies often employ quantum mechanical calculations, like Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This allows for the identification of transition states and the calculation of activation energies, which are crucial for understanding reaction kinetics.
A common reaction pathway for the synthesis of N-substituted succinimides involves the reaction of a primary amine with succinic anhydride (B1165640). chemspider.com A theoretical study would model the key steps of this reaction, such as the initial nucleophilic attack and subsequent cyclization and dehydration, to determine the most energetically favorable route.
Hypothetical Reaction Pathway Data
| Reaction Step | Reactants | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Nucleophilic Attack | 3,4,5-Trichloroaniline (B147634) + Succinic Anhydride | Intermediate Amic Acid | 15.2 | -5.8 |
| Cyclization | Intermediate Amic Acid | Tetrahedral Intermediate | 25.7 | 12.3 |
| Dehydration | Tetrahedral Intermediate | This compound + H₂O | 10.1 | -20.5 |
The values presented in this table are for illustrative purposes only and are not derived from actual calculations for the synthesis of this compound.
Mechanistic Research on Biological Interactions of N 3,4,5 Trichlorophenyl Succinimide Excluding Clinical Outcomes
Investigation of Molecular Mechanisms in Fungal Inhibition
Detailed mechanistic studies elucidating the specific molecular interactions and biochemical pathways disrupted by N-(3,4,5-trichlorophenyl)succinimide in fungi are not extensively available in the public domain. However, the fungicidal activity of compounds containing a trichlorophenyl group has been noted in broader research, suggesting potential areas for its mechanism of action. researchgate.netscispace.com
Biochemical Pathway Perturbations in Fungi
Specific research identifying the precise biochemical pathways in fungi that are perturbed by this compound is currently limited. The general fungicidal action of related chlorinated phenyl compounds often involves non-specific reactivity with cellular nucleophiles, which can lead to widespread enzymatic inhibition and disruption of critical life-sustaining pathways. For other fungicides, mechanisms such as the inhibition of mitochondrial respiration have been identified. researchgate.net For instance, some fungicides are known to target the mitochondrial alternative oxidase pathway. researchgate.net However, without direct studies, it remains speculative whether this compound acts through a similar mechanism.
Target Enzyme Interaction Studies in Model Fungal Systems
Direct studies identifying specific enzyme targets of this compound in model fungal systems are not readily found in the reviewed literature. Many fungicides exert their effects by inhibiting crucial enzymes involved in processes like cell wall synthesis, such as chitin (B13524) synthase, or sterol biosynthesis. scielo.br For example, some fungicides are known to inhibit trypsin in fungi, which can affect conidium germination and hyphal growth. nih.gov Given the structure of this compound, potential targets could include enzymes with susceptible thiol or amino groups within their active sites, but this remains a hypothesis pending further experimental validation.
Metabolic Transformations in Model Biological Systems
While specific metabolic studies on this compound are scarce, extensive research on the closely related and structurally similar fungicide, N-(3,5-dichlorophenyl)succinimide (NDPS), provides significant insight into the likely biotransformation pathways. The following sections are based on the metabolic fate of NDPS in rat models, which serves as a relevant surrogate for understanding the potential metabolism of this compound.
Studies on Biotransformation Pathways and Metabolite Identification
In vivo and in vitro studies on the analogue NDPS have revealed that it undergoes both Phase I and Phase II metabolic transformations. nih.gov The primary routes of metabolism include oxidation and hydrolysis. nih.gov
Phase I metabolism of NDPS is primarily oxidative, leading to the formation of hydroxylated metabolites. nih.gov These reactions are often mediated by cytochrome P450 enzymes. nih.gov The major in vivo metabolites identified from NDPS are oxidative and hydrolytic products. nih.gov N-acetylcysteine and cysteine conjugates have also been detected, suggesting the formation of reactive intermediates. nih.gov
Phase II metabolism involves the conjugation of the hydroxylated metabolites. Specifically, the formation of O-glucuronide and O-sulfate conjugates of the hydroxylated succinamic acid metabolites has been observed. nih.gov These conjugation reactions represent a bioactivation pathway. nih.gov
Table 1: Identified Metabolites of the Analogue N-(3,5-dichlorophenyl)succinimide (NDPS) in Rat Models
| Metabolite Name | Abbreviation | Pathway | Reference |
|---|---|---|---|
| N-(3,5-dichlorophenyl)succinamic acid | NDPSA | Hydrolysis | nih.gov |
| N-(3,5-dichlorophenyl)-2-hydroxysuccinamic acid | 2-NDHSA | Oxidation, Hydrolysis | nih.gov |
| N-(3,5-dichlorophenyl)-3-hydroxysuccinamic acid | 3-NDHSA | Oxidation, Hydrolysis | nih.gov |
| N-(3,5-dichlorophenyl)-2-hydroxysuccinimide | NDHS | Oxidation | nih.gov |
| N-Acetylcysteine conjugates | - | Conjugation | nih.gov |
| Cysteine conjugates | - | Conjugation | nih.gov |
| O-glucuronide of 2-/3-NDHSA | - | Phase II Conjugation | nih.gov |
Exploration of Enzymatic Hydrolysis of the Succinimide (B58015) Ring
The succinimide ring is susceptible to hydrolysis, which can occur both enzymatically and non-enzymatically. In studies with the analogue NDPS, the hydrolysis product, N-(3,5-dichlorophenyl)succinamic acid (NDPSA), is a major metabolite. nih.gov This hydrolysis can be a critical step in the metabolic pathway, potentially preceding further oxidative metabolism or conjugation. The stability of the succinimide ring and its susceptibility to hydrolysis can be influenced by the substituents on the phenyl ring. rsc.orgnih.gov The irreversible hydrolysis of the succinimide motif can lead to the formation of a stable succinamic acid. researchgate.net In some contexts, this hydrolysis is seen as a way to improve the stability of drug-linker conjugates by preventing a reverse Michael reaction. sci-hub.se
Table 2: Key Metabolic Reactions of the Analogue N-(3,5-dichlorophenyl)succinimide (NDPS)
| Reaction Type | Description | Enzymes/Conditions | Reference |
|---|---|---|---|
| Oxidation | Hydroxylation of the succinimide ring | Cytochrome P450 | nih.gov |
| Hydrolysis | Opening of the succinimide ring to form a succinamic acid | Enzymatic and non-enzymatic | nih.gov |
Interactions with Cellular Components in Non-Human Model Systems
Examination of Substrate-Cell Surface Interactions for Material Science Applications
Similarly, a review of current scientific and material science literature reveals no specific studies on the use of this compound in the context of substrate-cell surface interactions for material science applications. The field of material science actively explores how different surface chemistries and topographies of substrates can influence cellular adhesion, proliferation, and differentiation. This is often achieved by functionalizing surfaces with various molecules to control and study cellular responses. While the succinimide functional group itself can be utilized in bioconjugation chemistry to attach molecules to surfaces, there is no specific research available that examines the properties or applications of a surface modified with this compound for directing cell behavior. Therefore, its potential as a coating or functional group in biomaterials designed to interact with cells has not been documented in the accessible scientific literature.
Applications and Advanced Materials Research Involving N 3,4,5 Trichlorophenyl Succinimide
Role as a Precursor in Agrochemical Research
The N-arylsuccinimide chemical class, particularly those with halogenated phenyl rings, has been identified for its biological activity, leading to its investigation in agrochemical applications. nih.govresearchgate.net The specific substitution pattern of N-(3,4,5-Trichlorophenyl)succinimide makes it a compound of interest in the design of new, effective agricultural agents.
N-arylsuccinimides are recognized as a class of fungicides, and research into derivatives with varied substitution patterns is a strategy for discovering next-generation fungicidal compounds. nih.govresearchgate.net The trichlorophenyl group, in particular, is a known toxophore in certain agrochemicals. Research on related structures, such as N-(2,4,5-trichlorophenyl)-sulfonamides, has shown that the trichlorophenyl substituent provides a good control effect against phytopathogenic fungi like Botrytis cinerea. researchgate.netscispace.com This suggests that the this compound scaffold is a promising starting point for developing novel fungicides with potentially broad-spectrum activity. nih.govmdpi.com The goal of such research is often to identify lead compounds that can be further optimized to enhance efficacy against a range of plant pathogens. mdpi.comnih.gov
| Compound Class | Observed Activity/Relevance | Example Pathogen | Reference |
| N-Arylsuccinimides | Investigated as fungicidal agents | Not Specified | nih.govresearchgate.net |
| N-(2,4,5-trichlorophenyl) derivatives | Good control effect | Botrytis cinerea | researchgate.netscispace.com |
| N-Arylbenzenesulfonamides | Broad-spectrum antifungal properties | Pythium ultimum, Phytophthora capsici | nih.gov |
| N-Aryl Carbamates | Potent inhibition of fungal growth | F. graminearum, F. oxysporum | mdpi.com |
Structure-activity relationship (SAR) studies are fundamental to designing effective and selective agrochemicals. In the context of N-arylsuccinimides, the nature and position of substituents on the phenyl ring dramatically influence biological activity.
A key example can be seen in toxicological studies comparing this compound (NTCPS) with its close analog, N-(3,5-dichlorophenyl)succinimide (NDPS). Research has shown that NDPS is a potent nephrotoxicant. nih.gov When an additional chlorine atom is added at the 4-position of the phenyl ring to create NTCPS, the resulting compound retains marked nephrotoxic potential. nih.gov This finding highlights that the addition of a third chlorine atom at this specific position does not diminish this particular biological effect, providing a crucial SAR data point. Such studies are vital for understanding the toxophoric contributions of different parts of the molecule, which is essential for designing fungicides that are potent against target pathogens while minimizing off-target effects.
Table of Comparative Biological Effects
| Compound | Structure | Key SAR Finding | Reference |
|---|---|---|---|
| N-(3,5-Dichlorophenyl)succinimide (NDPS) | 3,5-dichloro substitution | Potent nephrotoxicant in research models. | nih.gov |
| This compound (NTCPS) | 3,4,5-trichloro substitution | Addition of a 4-chloro group maintains potent nephrotoxic potential observed in the dichlorinated analog. | nih.gov |
| N-(3,5-Dichloro-4-fluorophenyl)succinimide (NDCFPS) | 3,5-dichloro, 4-fluoro substitution | Replacing the 4-chloro group with a 4-fluoro group produces a non-nephrotoxic derivative. | nih.gov |
Contributions to Advanced Materials Chemistry
The chemical functionalities within this compound make it and its parent structures useful in the field of materials science for creating specialized polymers and functional surfaces.
The N-arylsuccinimide framework can be incorporated into larger polymer chains to create materials with specific properties. Research has demonstrated the synthesis of a novel conducting polymer, poly(N-phenyl succinimide-thiophene), using N-phenyl succinimide (B58015) and thiophene. researchgate.net In this work, the N-phenyl succinimide moiety is a core component of the resulting conjugated polymer. researchgate.net This demonstrates the principle that N-substituted succinimides can act as monomers or building blocks for synthesizing functional polymers. The trichlorophenyl group in this compound would be expected to impart increased thermal stability and hydrophobicity to such polymers. The synthesis of polyimides, a class of high-performance polymers, often proceeds through a polyamic acid precursor which then cyclizes; this chemistry is closely related to the succinimide structure. nasa.gov
The succinimide ring is a key component in bioconjugation and surface functionalization chemistry. While not involving this compound directly, reagents containing the N-hydroxysuccinimide (NHS) ester group are widely used to modify surfaces. nih.gov These NHS-functionalized molecules can covalently attach to polymer surfaces and then react with primary amine groups on biomolecules, effectively tethering them to the surface. nih.gov This methodology is used to create bioactive surfaces and scaffolds for research in tissue engineering and biosensors. The underlying reactivity of the imide group in N-arylsuccinimides suggests their potential use in similar surface modification strategies, where the trichlorophenyl group could be used to tune surface properties like hydrophobicity or to serve as an anchor for further chemical elaboration.
Utilization in Organic Synthesis as a Synthetic Intermediate
This compound is a useful synthetic intermediate in organic chemistry. Its synthesis is straightforward, typically involving the reaction of 3,4,5-trichloroaniline (B147634) with succinic anhydride (B1165640). researchgate.netrsc.org This reaction first forms the corresponding succinamic acid, which is then cyclized, often by heating, to yield the target N-arylsuccinimide. rsc.org
Once formed, the compound serves as a stable, easy-to-handle precursor for more complex molecules. The succinimide ring can undergo various transformations, such as ring-opening reactions, providing access to different classes of chemical structures. rsc.orgacs.org This makes N-arylsuccinimides versatile building blocks for synthesizing a library of compounds for screening in drug discovery or agrochemical research. nih.govacs.org
Environmental Fate and Chemical Degradation of N 3,4,5 Trichlorophenyl Succinimide
Photochemical Degradation Pathways
The photochemical degradation of N-(3,4,5-Trichlorophenyl)succinimide in the environment is anticipated to be influenced by the photolysis of the chlorophenyl group. The absorption of ultraviolet (UV) radiation can lead to the cleavage of carbon-chlorine bonds. The photolysis of chlorine-containing compounds in aqueous environments can produce reactive species, including hydroxyl radicals (•OH) and chlorine radicals (Cl•). nih.govrsc.org The formation of these highly reactive radicals can initiate a cascade of secondary reactions, leading to the transformation of the parent compound.
The efficiency of photochemical degradation is dependent on factors such as the wavelength of light and the pH of the surrounding medium. nih.gov For instance, the photolysis of hypochlorous acid (HOCl) and hypochlorite (B82951) (OCl⁻) is known to be more efficient at lower pH values, resulting in higher steady-state concentrations of hydroxyl and chlorine radicals. rsc.org The presence of dissolved organic matter in natural waters can also play a role, either by acting as a photosensitizer that promotes degradation or as a scavenger of reactive species, which could inhibit the process.
The primary photochemical transformation of this compound would likely involve the reductive dechlorination of the trichlorophenyl ring. This process would lead to the formation of dichlorophenyl, monochlorophenyl, and ultimately, phenyl derivatives of succinimide (B58015). Subsequent or concurrent degradation of the succinimide ring may also occur.
Hydrolytic Stability and Transformation
The hydrolytic stability of this compound is a critical factor in its environmental persistence. The succinimide ring is susceptible to hydrolysis, which involves the cleavage of one of the amide bonds in the five-membered ring. This reaction is influenced by pH and temperature.
Studies on various succinimide derivatives indicate that hydrolysis can proceed under both acidic and basic conditions. researchgate.netacs.org The primary product of this hydrolysis is the corresponding N-substituted succinamic acid. In the case of this compound, hydrolysis would yield N-(3,4,5-Trichlorophenyl)succinamic acid.
The rate of hydrolysis is pH-dependent. For some N-arylsuccinimides, the hydrolysis rate increases with increasing acid concentration. jcsp.org.pk In neutral to alkaline conditions, the hydrolysis is often catalyzed by hydroxide (B78521) ions. researchgate.net The process generally follows pseudo-first-order kinetics. researchgate.net Theoretical studies on succinimide hydrolysis suggest that in a neutral medium, the presence of a polar continuum, such as water, facilitates the reaction. acs.org
Table 1: Factors Influencing the Hydrolysis of Succinimide Derivatives
| Factor | Influence on Hydrolysis Rate | Primary Transformation Product | Reference |
|---|---|---|---|
| pH | Rate is dependent on pH, with catalysis occurring in both acidic and alkaline regions. | N-substituted succinamic acid | researchgate.netjcsp.org.pk |
| Temperature | Higher temperatures generally increase the rate of hydrolysis. | N-substituted succinamic acid | jcsp.org.pk |
| Solvent | Polar solvents like water facilitate the hydrolytic cleavage of the succinimide ring. | N-substituted succinamic acid | acs.org |
Biotransformation in Environmental Matrices (non-toxicological impact)
The biotransformation of this compound in environmental matrices such as soil and water is expected to be primarily mediated by microbial activity. The initial step in its biodegradation is likely the hydrolytic opening of the succinimide ring to form N-(3,4,5-Trichlorophenyl)succinamic acid, as discussed in the previous section. This initial hydrolysis can be both a chemical and a biological process.
Following the initial hydrolysis, the resulting N-(3,4,5-Trichlorophenyl)succinamic acid can be further degraded. The key to its ultimate fate in the environment lies in the microbial degradation of the chlorinated aniline (B41778) moiety. Studies on the biodegradation of chlorinated anilines have shown that they can be utilized by various microorganisms as a source of carbon and nitrogen. besjournal.comnih.govsciepub.com
Microbial communities, including bacteria such as Pseudomonas, Bacillus, and Geobacter species, have been shown to degrade chlorinated anilines. besjournal.comproquest.com The degradation pathways often involve oxidative deamination, where the amino group is removed, followed by the cleavage of the aromatic ring. The presence of chlorine atoms on the phenyl ring generally increases the recalcitrance of the compound to microbial attack. However, acclimatized microbial populations can develop the ability to degrade even highly chlorinated anilines. nih.gov
The rate of biotransformation is influenced by several environmental factors, including the concentration of the compound, the size and nature of the microbial population, the presence of other organic compounds (co-substrates), temperature, and pH. besjournal.comnih.gov For instance, the presence of aniline has been shown to enhance the metabolic efficiency of o-chloroaniline degradation. besjournal.com In soil, the degradation of chlorinated aromatic compounds can lead to the formation of soil-bound residues. researchgate.net
Table 2: Microbial Genera Involved in the Degradation of Related Chlorinated Aromatic Compounds
| Microbial Genus | Related Compound Degraded | Environmental Matrix | Reference |
|---|---|---|---|
| Xanthomonas | o-Chloroaniline | Water | besjournal.com |
| Bacillus alcaligenes | o-Chloroaniline | Water | besjournal.com |
| Acinetobacter | o-Chloroaniline | Water | besjournal.com |
| Pseudomonas | o-Chloroaniline, 3-Chloroaniline | Water, Soil | besjournal.comsciepub.com |
| Comamonas | 3-Chloroaniline | Wastewater | sciepub.com |
| Delftia | 3-Chloroaniline | Wastewater, Soil | sciepub.com |
| Geobacter | Trichloroanilines, Dichloroanilines | Sediment | proquest.com |
Future Research Directions and Emerging Paradigms for N 3,4,5 Trichlorophenyl Succinimide
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science, and these technologies hold immense potential for the future of N-(3,4,5-Trichlorophenyl)succinimide research. researchgate.net By leveraging large datasets, AI and ML algorithms can identify complex patterns and relationships that are not apparent through traditional analysis, thereby accelerating the design of new and improved derivatives.
Future research should focus on developing predictive models for the fungicidal activity and selectivity of this compound analogues. These models can be trained on existing structure-activity relationship (SAR) data, as well as newly generated high-throughput screening data. Generative AI models could then be employed to design novel molecular structures with optimized properties, such as enhanced efficacy against specific fungal pathogens or reduced off-target effects. This data-driven approach can significantly reduce the time and cost associated with the synthesis and testing of new compounds. nih.govresearchgate.net
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | Description | Potential Impact |
|---|---|---|
| Predictive SAR Modeling | Develop quantitative structure-activity relationship (QSAR) models to predict the fungicidal activity of novel derivatives. | Faster identification of lead compounds with improved efficacy. |
| Generative Compound Design | Utilize generative adversarial networks (GANs) or other generative models to design new molecules with desired properties. | Exploration of novel chemical space and discovery of compounds with unique activity profiles. |
| Toxicity Prediction | Build models to predict potential toxicity and adverse effects of new analogues. | Early-stage identification and elimination of potentially harmful compounds. |
| Resistance Prediction | Model the likelihood of fungal resistance development to new derivatives. | Design of fungicides with a lower propensity for resistance development. |
Exploration of Novel Synthetic Methodologies
While established methods for the synthesis of N-substituted succinimides exist, the exploration of novel synthetic methodologies can offer significant advantages in terms of efficiency, sustainability, and access to a wider range of derivatives. researchgate.net Future research should investigate greener and more atom-economical synthetic routes to this compound and its analogues.
One promising area is the use of catalytic methods, such as N-H insertion reactions or C-H activation, to directly introduce the succinimide (B58015) moiety onto the trichlorophenyl ring or to functionalize the succinimide ring itself. Flow chemistry presents another exciting frontier, offering precise control over reaction parameters, improved safety, and the potential for automated, high-throughput synthesis. acs.org The development of one-pot multicomponent reactions for the synthesis of complex succinimide derivatives from simple starting materials would also be highly valuable. acs.org
Advanced Mechanistic Studies at the Atomic Level
A detailed understanding of the molecular mechanism of action of this compound is crucial for the rational design of more effective fungicides. While it is known to belong to the dicarboximide class of fungicides, which are thought to interfere with lipid biosynthesis and osmotic regulation, the precise molecular interactions at the atomic level remain to be fully elucidated. nzpps.orgwikipedia.org
Future research should employ advanced computational techniques, such as quantum mechanics/molecular mechanics (QM/MM) calculations and molecular dynamics (MD) simulations, to model the interaction of this compound with its biological target(s). nih.govmdpi.com These studies can provide insights into the binding mode, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding. Such detailed mechanistic understanding can guide the design of derivatives with improved binding affinity and selectivity. Furthermore, techniques like cryo-electron microscopy could be used to obtain high-resolution structures of the compound bound to its target enzyme.
Development of Supramolecular Assemblies
The field of supramolecular chemistry offers exciting opportunities to modulate the physicochemical properties of this compound through the formation of co-crystals and other supramolecular assemblies. The presence of both hydrogen bond donors and acceptors in the succinimide ring, as well as the potential for halogen bonding involving the chlorine atoms on the phenyl ring, makes this compound an excellent candidate for co-crystal engineering.
Future research should focus on the systematic screening for co-formers that can interact with this compound to form stable co-crystals. These co-crystals could exhibit improved properties such as enhanced solubility, altered dissolution rates, and increased stability. The understanding of halogen bonding interactions in organic compounds can be leveraged to design specific supramolecular synthons. epa.gov The formation of such assemblies could lead to novel formulations with improved bioavailability and efficacy.
Potential for Derivatization in Combinatorial Chemistry Libraries
Combinatorial chemistry, coupled with high-throughput screening, provides a powerful platform for the rapid discovery of new bioactive compounds. iu.eduagilent.comku.edu The this compound scaffold is well-suited for the generation of combinatorial libraries due to the potential for derivatization at multiple positions.
Future research should focus on the design and synthesis of focused combinatorial libraries of this compound analogues. Derivatization could be explored at both the phenyl ring and the succinimide moiety. For instance, variations in the substitution pattern on the phenyl ring could be investigated to probe the structure-activity relationships. nih.gov Similarly, the succinimide ring can be functionalized to introduce diverse chemical functionalities. nih.gov The screening of these libraries against a panel of fungal pathogens could lead to the identification of new lead compounds with improved potency, selectivity, and a broader spectrum of activity.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Vinclozolin |
| Iprodione |
| Procymidone |
Q & A
Q. What are the standard synthetic routes for N-(3,4,5-Trichlorophenyl)succinimide, and what factors influence yield optimization?
Methodological Answer: The compound is typically synthesized via a two-step process:
Amination : React 3,4,5-trichloroaniline with succinic anhydride in a polar aprotic solvent (e.g., DMF or THF) under reflux (80–100°C) for 6–12 hours.
Cyclization : Use a dehydrating agent (e.g., acetic anhydride or H₂SO₄) to form the succinimide ring.
Critical Factors :
- Stoichiometry : Excess succinic anhydride (1.2–1.5 eq) improves conversion .
- Catalysis : Acidic conditions (e.g., H₂SO₄) accelerate cyclization but may require strict temperature control (≤60°C) to avoid decomposition .
- Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) yields >85% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H NMR (DMSO-d₆) : Aromatic protons (δ 7.4–7.6 ppm, singlet for symmetric trichlorophenyl group); succinimide protons (δ 2.8–3.1 ppm, multiplet for CH₂ groups) .
- ¹³C NMR : Carbonyl carbons (δ 170–175 ppm); aromatic carbons (δ 125–140 ppm) .
- IR Spectroscopy : Strong C=O stretches (1770–1785 cm⁻¹); C-Cl stretches (650–750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Exact mass [M+H]⁺ = 286.1205 (theoretical) with isotopic clustering due to three chlorine atoms .
Q. How does the electron-withdrawing effect of the 3,4,5-trichlorophenyl group influence the reactivity of the succinimide ring in nucleophilic acyl substitution reactions?
Methodological Answer: The trichlorophenyl group enhances electrophilicity of the succinimide carbonyl via inductive effects:
- Kinetic Studies : Reactions with primary amines (e.g., glycine methyl ester) proceed 3–5× faster compared to non-halogenated analogs (e.g., N-phenylsuccinimide) in DMF at 25°C .
- Solubility Trade-off : Reduced solubility in aqueous buffers necessitates co-solvents (e.g., 10–20% DMSO) for biological applications .
Advanced Research Questions
Q. In crosslinking applications, how does this compound compare to NHS esters in terms of hydrolysis kinetics and amine coupling efficiency under physiological conditions?
Methodological Answer:
- Hydrolysis Stability : The trichlorophenyl group reduces hydrolysis rates (t₁/₂ = 45–60 min at pH 7.4, 37°C) compared to NHS esters (t₁/₂ = 10–15 min), enabling longer reaction windows .
- Coupling Efficiency : Optimize by:
- Validation : Monitor reaction progress via LC-MS for amine-adduct formation (e.g., m/z shift + target molecular weight) .
Q. What strategies can be employed to resolve contradictory data regarding the regioselectivity of this compound in multi-step synthetic pathways?
Methodological Answer:
- Byproduct Analysis : Use HPLC with a C18 column (ACN/water gradient) to separate and identify regioisomers. Compare retention times to synthetic standards .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict transition-state energies and preferred reaction pathways .
- Controlled Experiments : Systematically vary reaction parameters (solvent polarity, temperature) to isolate dominant pathways .
Q. How can computational modeling (e.g., DFT calculations) predict and optimize the reaction pathways for this compound-mediated acylations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
